molecular formula C8H12N2O4 B1417502 Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate CAS No. 119180-26-6

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

Cat. No.: B1417502
CAS No.: 119180-26-6
M. Wt: 200.19 g/mol
InChI Key: FTGFUKQTCIZBEQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C₈H₁₂N₂O₄ It is a derivative of acetoacetic acid and contains both ureido and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with urea and formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific protocol used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be compared with similar compounds, such as:

    Ethyl acetoacetate: A precursor in the synthesis of this compound, used in various organic reactions.

    Urea derivatives: Compounds containing the ureido group, which have applications in medicinal chemistry and agriculture.

    Acetoacetic acid derivatives: Compounds with similar structural features, used in the synthesis of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFUKQTCIZBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate

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